Nitriloacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19270-07-6 |

|---|---|

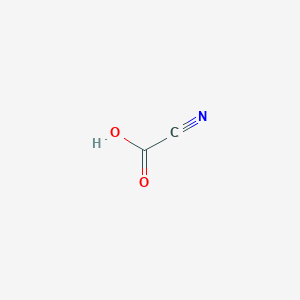

Molecular Formula |

C2HNO2 |

Molecular Weight |

71.03 g/mol |

IUPAC Name |

carbonocyanidic acid |

InChI |

InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |

InChI Key |

HJMZMZRCABDKKV-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Coordination Chemistry of Nitrilotriacetic Acid with Transition Metals: An In-depth Technical Guide

December 2025

Introduction

Nitrilotriacetic acid (NTA) is a tripodal, tetradentate aminopolycarboxylic acid ligand with the formula N(CH₂CO₂H)₃.[1] Its conjugate base, nitrilotriacetate (NTA³⁻), is a versatile chelating agent that forms stable complexes with a wide range of transition metal ions.[1][2] The ability of NTA to occupy four coordination sites on a metal ion with high affinity has led to its widespread use in various scientific and industrial applications, from water softening to the purification of recombinant proteins.[1] This technical guide provides a comprehensive overview of the core principles of NTA's coordination chemistry with first-row transition metals, focusing on the structural, thermodynamic, and practical aspects relevant to researchers, scientists, and drug development professionals.

Coordination Modes and Structural Chemistry

NTA typically acts as a tetradentate ligand, binding to a metal ion through its central nitrogen atom and the oxygen atoms of its three carboxylate groups. This forms a stable "claw-like" structure, leaving two coordination sites on an octahedrally coordinated metal ion available for interaction with other molecules, such as water or the histidine residues of a protein.[2]

The geometry of the resulting metal-NTA complex is influenced by the specific transition metal, its oxidation state, and the presence of other coordinating ligands. For many first-row transition metals, the NTA ligand wraps around the metal ion to form a distorted octahedral or trigonal bipyramidal geometry.

Structural Data of Transition Metal-NTA Complexes

The precise bond lengths and angles within a metal-NTA complex can be determined using X-ray crystallography. This data provides valuable insights into the nature and strength of the coordination bonds. The following table summarizes representative structural data for several first-row transition metal-NTA complexes.

| Metal Ion | Complex | Coordination Geometry | M-N Bond Length (Å) | Average M-O (NTA) Bond Length (Å) | Reference(s) |

| Fe(III) | Ba[{Fe(NTA)(H₂O)}₂O]·4H₂O (dimer) | Distorted Octahedral | ~2.2-2.3 | ~2.0-2.1 | [3] |

| Co(II) | Ca[Co(NTA)Cl]·2.3H₂O | Trigonal Bipyramidal | 2.201 | 2.015 | [4] |

| Ni(II) | [Ni(HNTA)(H₂O)₃]·H₂O | Octahedral | 2.146 | 2.023 | [5] |

| Cu(II) | Cu(II)-NTA complex | Distorted Octahedral | N/A | N/A | |

| Zn(II) | Zn(HNTA)·4H₂O | Octahedral | 2.215 | 2.056 | [5] |

The coordination of NTA to a central metal ion can be visualized as follows:

Thermodynamic Stability of Metal-NTA Complexes

The stability of a metal-NTA complex in solution is a critical parameter that dictates its utility. This stability is quantified by the formation constant (K₁) or its logarithm (log K₁). A higher log K₁ value indicates a more stable complex. The stability of first-row transition metal-NTA complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Stability Constants of First-Row Transition Metal-NTA Complexes

The following table presents a compilation of selected stability constants (log K₁) for the 1:1 complexes of NTA with various first-row transition metals. These values are critically evaluated data from the IUPAC Stability Constants Database and related publications.[6][7]

| Metal Ion | log K₁ |

| Mn(II) | 7.4 |

| Fe(III) | 15.9 |

| Co(II) | 10.4 |

| Ni(II) | 11.5 |

| Cu(II) | 13.0 |

| Zn(II) | 10.7 |

Source: Compiled from data presented in "Critical Survey of Stability Constants of NTA complexes" by G. Anderegg (1982) and subsequent IUPAC evaluations.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative metal-NTA complex and for the determination of its stability constant.

Synthesis of a Representative Metal-NTA Complex: Sodium Aquanitrilotriacetatonickelate(II) ([Na[Ni(NTA)(H₂O)₂]])

This protocol describes the synthesis of a common Ni-NTA complex. Similar procedures can be adapted for other transition metals.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Nitrilotriacetic acid (H₃NTA)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Dissolve NTA: In a beaker, dissolve a stoichiometric amount of nitrilotriacetic acid in a minimum amount of deionized water containing three molar equivalents of sodium hydroxide. This will form the trisodium (B8492382) salt of NTA in solution.

-

Prepare Nickel Solution: In a separate beaker, dissolve one molar equivalent of nickel(II) nitrate hexahydrate in a small amount of deionized water.

-

Complex Formation: Slowly add the nickel(II) nitrate solution to the trisodium NTA solution with constant stirring. A color change should be observed as the complex forms.

-

Precipitation: Slowly add ethanol to the reaction mixture with stirring until a precipitate forms.

-

Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the collected solid with small portions of ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining metal-ligand stability constants. The principle involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Autotitrator or manual burette

-

Thermostated reaction vessel

-

Stock solution of the metal salt of known concentration

-

Stock solution of NTA of known concentration

-

Standardized strong acid (e.g., HCl)

-

Standardized CO₂-free strong base (e.g., NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of Acid: Titrate a known volume of the standardized strong acid with the standardized strong base in the presence of the inert salt. This step is crucial for determining the accurate concentration of the base and the standard potential of the electrode.

-

Titration of Ligand: Titrate a solution containing a known concentration of NTA and strong acid with the strong base. This allows for the determination of the protonation constants of NTA.

-

Titration of Metal-Ligand System: Titrate a solution containing known concentrations of the metal salt, NTA, and strong acid with the strong base.

-

Data Analysis: The titration data (volume of base added vs. pH) from all three experiments are processed using a suitable computer program (e.g., HYPERQUAD). The software refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and electronic properties of metal-NTA complexes.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the transition metal ion. The position (λmax) and intensity of the absorption bands are sensitive to the coordination environment of the metal. For first-row transition metal complexes, d-d transitions are often observed in the visible region, giving rise to their characteristic colors.

| Metal Ion | Typical d-d Transitions | Expected Color of Aqueous Complex |

| Cr(III) | 4A2g → 4T2g, 4A2g → 4T1g | Violet/Green |

| Mn(II) | Spin-forbidden | Pale Pink |

| Fe(III) | Spin-forbidden | Yellow/Brown |

| Co(II) | 4T1g → 4T2g, 4T1g → 4A2g, 4T1g → 4T1g(P) | Pink/Red |

| Ni(II) | 3A2g → 3T2g, 3A2g → 3T1g, 3A2g → 3T1g(P) | Green |

| Cu(II) | 2Eg → 2T2g | Blue |

| Zn(II) | No d-d transitions | Colorless |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic metal-NTA complexes (e.g., Zn(II), Cd(II)). The coordination of NTA to the metal ion results in a downfield shift of the methylene (B1212753) proton signals compared to the free ligand. The splitting pattern of these signals can provide information about the symmetry and lability of the complex in solution. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, providing a different set of information about the complex's electronic structure.

Applications in Drug Development and Research

The unique coordination properties of NTA with transition metals, particularly nickel, have been exploited in the development of powerful tools for protein purification and analysis.

Immobilized Metal Affinity Chromatography (IMAC)

The most prominent application of NTA coordination chemistry is in Immobilized Metal Affinity Chromatography (IMAC), specifically Ni-NTA affinity chromatography. This technique is widely used for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).

Principle:

-

Immobilization: NTA is covalently attached to a solid support, typically agarose (B213101) beads.

-

Charging: The NTA-agarose is charged with Ni²⁺ ions, which are held by the tetradentate NTA ligand.

-

Binding: A cell lysate containing the His-tagged protein is passed over the Ni-NTA resin. The histidine residues in the His-tag have a high affinity for the vacant coordination sites on the immobilized nickel ions, leading to the specific binding of the target protein to the resin.

-

Washing: Unbound proteins are washed away with a buffer containing a low concentration of a competing agent, such as imidazole.

-

Elution: The purified His-tagged protein is eluted from the column by increasing the concentration of imidazole, which competes with the His-tag for binding to the nickel ions.

Conclusion

The coordination chemistry of nitrilotriacetic acid with transition metals is a rich and multifaceted field with significant practical implications. The tetradentate nature of NTA allows for the formation of stable and well-defined complexes, the properties of which can be tuned by the choice of the central metal ion. From the fundamental principles of coordination and thermodynamic stability to the practical applications in protein purification, a thorough understanding of NTA's interaction with transition metals is invaluable for researchers and professionals in chemistry, biology, and medicine.

References

- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 2. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of a new µ-oxo-bridged iron(III) dimer formed with the nitrilotriacetate ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mnet.mendelu.cz [mnet.mendelu.cz]

- 5. ibn.idsi.md [ibn.idsi.md]

- 6. iupac.org [iupac.org]

- 7. deepdyve.com [deepdyve.com]

Synthesis and Characterization of Novel Nitrilotriacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel nitrilotriacetic acid (NTA) derivatives. NTA, a versatile chelating agent, serves as a scaffold for the development of new molecules with applications ranging from drug delivery and diagnostics to protein purification. This document details synthetic methodologies, presents key characterization data, and explores the mechanistic basis for their utility in biomedical research.

Synthesis of Novel Nitrilotriacetic Acid Derivatives

The synthesis of novel NTA derivatives often involves the modification of the core nitrilotriacetic acid structure or its assembly from precursor molecules. A common and versatile approach utilizes protected amino acids, such as lysine, to introduce functional groups for further conjugation.

General Synthetic Strategy: Multivalent NTA Derivatives from Lysine

A facile and widely adopted method for synthesizing multivalent NTA derivatives commences with appropriately protected lysine.[1] This strategy allows for the creation of mono-NTA synthons functionalized with either an amino or a carboxylic acid group. Subsequent condensation of these synthons leads to the formation of multivalent NTA structures, such as tri-NTA. This key intermediate can then be conjugated to a variety of functional moieties, including biotin (B1667282) for affinity applications, fluorescein (B123965) for imaging, and lipids for incorporation into drug delivery systems.[1][2]

Characterization of Novel NTA Derivatives

A thorough characterization is essential to confirm the identity, purity, and properties of newly synthesized NTA derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic and Analytical Data

The following tables summarize key quantitative data for representative NTA derivatives.

Table 1: Physicochemical Properties of Selected NTA Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Reference(s) |

| Nitrilotriacetic Acid | C₆H₉NO₆ | 191.14 | White crystalline powder | [3] |

| Tris-NTA Biotin | C₅₉H₉₃N₁₁O₂₅S | 1388.49 | Solution in PBS | [4] |

| Biotin NTA (tripotassium salt) | C₂₀H₃₆N₄O₈S | 488.56 | White solid | [5] |

Table 2: Spectroscopic Data for Selected NTA Derivatives

| Derivative Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference(s) |

| Nitrilotriacetic Acid | 3.952 (s, 6H, CH₂) | Not specified | [M-H]⁻ 190.03 | [3] |

| Tris-NTA Biotin | Not specified | Not specified | Consistent with reference substance | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures.

Synthesis of a Multivalent NTA-Biotin Conjugate

This protocol is adapted from the facile synthesis method for multivalent NTA conjugates.[1][2]

Materials:

-

Fmoc-Lys(Boc)-OH

-

Di-tert-butyl 3,3'-(azanediyl)dipropionate

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Biotin-NHS (N-Hydroxysuccinimide)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Synthesis of the NTA-Lysine Core:

-

Couple Fmoc-Lys(Boc)-OH with di-tert-butyl 3,3'-(azanediyl)dipropionate using HBTU and DIPEA in DMF.

-

Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

-

Coupling of Biotin:

-

React the deprotected amine with Biotin-NHS in the presence of DIPEA in DMF.

-

-

Deprotection:

-

Remove the Boc and tert-butyl protecting groups using a solution of TFA.

-

-

Purification:

-

Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

Applications in Drug Development and Potential Mechanisms of Action

NTA derivatives, particularly their metal complexes, have garnered significant interest in drug development, primarily as chelating agents for targeted therapies and as contrast agents for diagnostic imaging.[6][7]

NTA Derivatives as Anticancer Agents

The anticancer activity of certain NTA derivatives is often attributed to their ability to chelate essential metal ions, such as iron and copper, which are crucial for cancer cell proliferation and metabolism.[7][8] By sequestering these metals, NTA-based chelators can disrupt key cellular processes.

Potential Mechanisms of Action:

-

Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis. Iron chelation can inhibit its activity, leading to cell cycle arrest.[9]

-

Induction of Oxidative Stress: By altering the cellular redox balance through metal chelation, NTA derivatives can increase the levels of reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell death.[8]

-

Disruption of DNA Repair Mechanisms: Iron is a cofactor for several enzymes involved in DNA repair. Its depletion can sensitize cancer cells to DNA-damaging agents.[8]

Signaling Pathways

While the direct interaction of novel NTA derivatives with specific signaling pathways like PI3K/Akt or MAPK/ERK is an active area of research, their mechanism of action as metal chelators suggests an indirect influence on these pathways. Metal ions are critical cofactors for many kinases and other signaling proteins. By modulating intracellular metal concentrations, NTA derivatives could potentially impact the activity of these pathways.

Caption: Potential mechanism of NTA derivatives in cancer cell signaling.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the development of novel NTA derivatives.

Caption: Experimental workflow for NTA derivative development.

References

- 1. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biotechrabbit.com [biotechrabbit.com]

- 5. biotium.com [biotium.com]

- 6. Gadolinium Gd(III) complexes with derivatives of nitriloacetic acid: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chelators controlling metal metabolism and toxicity pathways: applications in cancer prevention, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer [mdpi.com]

The Ascendancy of a Chelator: A Technical History of Nitrilotriacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Nitrilotriacetic acid (NTA), a molecule of both historical significance and enduring utility, has carved a unique path in the world of chelation chemistry. From its early synthesis to its widespread industrial use and the environmental debates that have shaped its application, the story of NTA is a compelling case study in the development and evolution of a powerful chelating agent. This technical guide provides a comprehensive overview of the historical development of NTA, its fundamental chemical properties, key experimental methodologies for its characterization, and a quantitative comparison with other notable chelating agents.

A Historical Trajectory: From Discovery to Industrial Staple

First synthesized in 1862 by Heintz, nitrilotriacetic acid remained a laboratory curiosity for several decades. Its commercial production began in Europe in the 1930s, marking its entry into industrial applications. A pivotal moment in NTA's history came with the growing environmental concerns over the use of phosphates in detergents in the mid-20th century. Phosphates, excellent water softeners, were identified as major contributors to the eutrophication of waterways, a process where excessive nutrient enrichment leads to harmful algal blooms and oxygen depletion.[1][2]

This environmental pressure spurred the search for effective, biodegradable alternatives, and NTA emerged as a prime candidate. Its ability to sequester the calcium and magnesium ions responsible for water hardness made it an effective "builder" in detergent formulations, enhancing their cleaning power.[3][4] By the late 1960s, NTA was poised to replace phosphates in many detergent products.[2]

However, the journey was not without its challenges. In the early 1970s, concerns were raised in the United States regarding the potential for NTA to mobilize heavy metals from sediments and its possible health effects, leading to a voluntary suspension of its use in US detergents.[2] Subsequent extensive research into its environmental fate and toxicology led to a more nuanced understanding of its behavior. It was found to be readily biodegradable under many conditions and, at the concentrations found in the environment, did not pose a significant risk.[1][5] This led to its reintroduction in many countries, particularly where phosphate (B84403) use was restricted.

Today, NTA continues to be a widely used chelating agent in a diverse range of applications beyond detergents, including industrial water treatment, metal finishing, textile processing, and even in laboratory settings for protein purification.[4]

The Chemistry of Chelation: How NTA Works

Nitrilotriacetic acid's efficacy as a chelating agent stems from its molecular structure. It is an aminopolycarboxylic acid with a central nitrogen atom bonded to three carboxymethyl groups (-CH₂COOH). In its fully deprotonated form, the three carboxylate groups and the lone pair of electrons on the nitrogen atom can coordinate with a single metal ion, forming a stable, water-soluble complex. This multi-dentate binding is known as chelation and is the key to NTA's ability to control metal ion activity in solution.

The general equilibrium for the formation of a 1:1 metal-NTA complex can be represented as:

Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³

The strength of this interaction is quantified by the stability constant (K), also known as the formation constant. A higher stability constant indicates a more stable complex and a stronger affinity of the chelating agent for the metal ion.

Quantitative Analysis of NTA's Chelating Power

The effectiveness of a chelating agent is fundamentally determined by the stability of the complexes it forms with various metal ions. The following tables summarize key quantitative data for nitrilotriacetic acid.

Table 1: Stability Constants (log K) of NTA with Various Metal Ions

| Metal Ion | Log K₁ |

| Ca²⁺ | 6.41 |

| Mg²⁺ | 5.41 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 12.96 |

| Zn²⁺ | 10.67 |

| Ni²⁺ | 11.54 |

| Co²⁺ | 10.38 |

| Mn²⁺ | 7.44 |

| Pb²⁺ | 11.39 |

| Cd²⁺ | 9.8 |

| Al³⁺ | 11.4 |

Note: Stability constants are pH-dependent and can vary with ionic strength and temperature. The values presented are generally accepted values under standard conditions.

Table 2: Comparative Performance of Chelating Agents

| Parameter | Nitrilotriacetic Acid (NTA) | Ethylenediaminetetraacetic Acid (EDTA) | Sodium Tripolyphosphate (STPP) |

| Biodegradability | Readily biodegradable in many environments.[1][5] | Poorly biodegradable. | Hydrolyzes to orthophosphate, a nutrient. |

| Chelation Value (mg CaCO₃ / g agent) | ~154 | ~104 | Varies with conditions |

| Cost | Generally lower than EDTA. | Generally higher than NTA and STPP. | Relatively low. |

| Performance in Hard Water | Good | Excellent | Good |

| Environmental Concerns | Historical concerns about heavy metal mobilization, now largely addressed. | Persistence in the environment and potential for metal mobilization. | Eutrophication of waterways.[1][2] |

Key Experimental Protocols

The determination of stability constants is crucial for understanding and predicting the behavior of chelating agents. Two common methods are potentiometric titration and spectrophotometry.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in pH of a solution containing a metal ion and the chelating agent as a strong base is added. The resulting titration curve can be used to calculate the stability constant.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the metal salt of known concentration (e.g., 0.01 M CuSO₄)

-

Solution of NTA of known concentration (e.g., 0.01 M)

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: In a beaker, pipette a known volume of the metal salt solution and the NTA solution. Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength throughout the titration. Dilute with deionized water to a known total volume.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin stirring.

-

Data Collection: Add the standardized strong base solution from the burette in small, known increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of base added. The shape of the titration curve will be different from the titration of the free ligand alone due to the complex formation.

-

Calculation: Use appropriate software or graphical methods to analyze the titration data and calculate the stability constant of the metal-NTA complex. This typically involves solving a series of simultaneous equations that describe the equilibria in the solution.

Experimental Protocol: Spectrophotometric Determination of Stability Constant

This method is suitable when the metal-ligand complex has a distinct color and absorbs light at a wavelength where the free metal ion and ligand do not.

Materials:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

A series of solutions with a constant concentration of the metal ion and varying concentrations of NTA.

-

A series of solutions with a constant concentration of NTA and varying concentrations of the metal ion.

-

A solution where the metal ion is in large excess to ensure complete formation of the complex (for determining the molar absorptivity of the complex).

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-NTA complex.

-

Molar Absorptivity Determination: Measure the absorbance of the solution with a large excess of the metal ion at λ_max. Use Beer's Law (A = εbc) to calculate the molar absorptivity (ε) of the complex.

-

Data Collection: Measure the absorbance of each of the prepared solutions (with varying metal-to-ligand ratios) at λ_max.

-

Calculation:

-

For each solution, use the measured absorbance and the molar absorptivity of the complex to calculate the equilibrium concentration of the metal-NTA complex.

-

Knowing the initial concentrations of the metal ion and NTA, and the equilibrium concentration of the complex, calculate the equilibrium concentrations of the free metal ion and free NTA.

-

Substitute these equilibrium concentrations into the stability constant expression to calculate K.

-

Visualizing the Role of NTA

While nitrilotriacetic acid is not directly involved in cellular signaling pathways in the traditional sense, its primary function as a chelating agent has significant biological and environmental implications. The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows related to NTA.

References

- 1. researchgate.net [researchgate.net]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. scribd.com [scribd.com]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. [Nitrilotriacetic acid (NTA)--properties and environmental behavior. II. Ecotoxicity and biodegradability of NTA in the environment] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Nitrilotriacetic Acid Metal Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

Nitrilotriacetic acid (NTA) is a synthetic aminopolycarboxylic acid that plays a crucial role as a chelating agent in a multitude of scientific and industrial applications.[1][2] Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in fields spanning from environmental remediation to advanced drug development. This technical guide provides a comprehensive overview of the core mechanisms governing NTA-metal ion chelation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of NTA Chelation

Nitrilotriacetic acid, with the formula N(CH₂CO₂H)₃, is a tripodal tetradentate ligand.[2] This means it can bind to a central metal ion through four coordination sites: the nitrogen atom of the amine group and one oxygen atom from each of the three carboxylate groups.[1] This multidentate nature is the key to its strong chelating ability, forming a stable, ring-like structure known as a chelate.[3] The formation of these chelates effectively sequesters the metal ion, altering its chemical properties, such as solubility and reactivity.[1]

The chelation process is a type of acid-base reaction where the NTA molecule, a Lewis base, donates electron pairs to a metal ion, a Lewis acid.[4] In aqueous solutions, metal ions are typically hydrated, and the chelation reaction involves the displacement of water molecules from the metal's coordination sphere by the NTA ligand. The overall stability of the resulting NTA-metal complex is influenced by several factors, including the nature of the metal ion (charge and ionic radius), the pH of the solution (which affects the protonation state of the carboxylate groups), and the presence of competing ligands.[3]

The general equilibrium for the formation of a 1:1 NTA-metal complex can be represented as:

Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³

The strength of this interaction is quantified by the stability constant (log K), with higher values indicating a more stable complex.[4]

Quantitative Data: Stability Constants of NTA-Metal Complexes

The stability of NTA-metal complexes is a critical parameter for predicting their behavior in various systems. The following table summarizes the logarithm of the stability constants (log K) for NTA with several common metal ions. These values represent the equilibrium for the formation of the 1:1 metal-ligand complex in aqueous solution at a specific temperature and ionic strength.

| Metal Ion | Log K |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 13.0 |

| Ni²⁺ | 11.5 |

| Co²⁺ | 10.4 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Pb²⁺ | 11.4 |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.4 |

Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength. Data is compiled from various sources including IUPAC critical surveys.[5]

Experimental Protocols for Characterizing NTA-Metal Chelation

Several experimental techniques are employed to study the mechanism and quantify the parameters of NTA-metal ion chelation.

Potentiometric titration is a widely used method for determining the stability constants of metal complexes.[6][7][8] The technique involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to a solution containing the metal ion and NTA.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt (e.g., 0.01 M Cu(NO₃)₂).[6]

-

Prepare a standard solution of NTA (e.g., 0.01 M), dissolving it in water and adjusting the pH with a strong base (e.g., NaOH) to ensure deprotonation of the carboxylic acid groups.[6]

-

Prepare a buffer solution to maintain a constant pH during the titration (e.g., an ammonia-ammonium nitrate (B79036) buffer for a pH of 9.6).[6]

-

-

Titration Procedure:

-

Pipette a known volume of the NTA solution into a beaker.

-

Add the buffer solution to maintain the desired pH.

-

Immerse a suitable ion-selective electrode (e.g., a copper ISE for Cu²⁺ titration) and a reference electrode into the solution.[6]

-

Titrate the NTA solution with the standard metal salt solution, recording the electrode potential after each addition of the titrant.

-

-

Data Analysis:

-

Plot the electrode potential (in mV) versus the volume of titrant added.

-

The equivalence point, where the metal and NTA have reacted in stoichiometric amounts, is determined from the inflection point of the titration curve.

-

The stability constant can be calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.

-

UV-Vis spectrophotometry is a valuable technique for studying the formation of colored metal complexes.[9] The formation of an NTA-metal complex often results in a change in the absorption spectrum of the metal ion, allowing for the determination of the complex's stoichiometry and stability.[10][11]

Methodology (Mole-Ratio Method): [12]

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal ion and NTA.

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of NTA. The total volume of each solution should be kept constant.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Plot the absorbance versus the molar ratio of [NTA]/[Metal].

-

The plot will typically show two linear segments. The point of intersection of these lines corresponds to the stoichiometric ratio of the complex.

-

The stability constant can be determined by analyzing the curvature of the plot near the equivalence point.

-

X-ray crystallography provides definitive structural information about NTA-metal complexes in the solid state.[13] This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry of the metal ion.[14]

Methodology:

-

Crystal Growth:

-

Grow single crystals of the NTA-metal complex. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the diffracted X-rays.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions and other structural parameters to obtain the final, detailed three-dimensional structure of the NTA-metal complex.[14]

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Chelation of a metal ion by Nitrilotriacetic acid (NTA).

Caption: Workflow for Potentiometric Titration of NTA.

Caption: Workflow for UV-Vis Spectrophotometry (Mole-Ratio Method).

References

- 1. High-Quality NTA Chelating Agents for Enhanced Metal Ion Binding and Separation [thinkdochemicals.com]

- 2. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. iupac.org [iupac.org]

- 6. spectrophotometry and potentiometry: Potentiometric determination of nitrilotriacetic acid (NTA) and/or ethylenediaminetetraacetic acid (EDTA) in washing agents [potentiometric.blogspot.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijmr.net.in [ijmr.net.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. ijpras.com [ijpras.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemijournal.com [chemijournal.com]

Nitrilotriacetic Acid: A Comprehensive Technical Review of Its Applications

Nitrilotriacetic acid (NTA) is a powerful aminopolycarboxylic acid chelating agent with a wide array of applications across research, industrial, and environmental sectors. Its ability to form stable, water-soluble complexes with a variety of metal ions makes it an indispensable tool for scientists and engineers. This technical guide provides an in-depth review of the core applications of NTA, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Core Applications of Nitrilotriacetic Acid

NTA's utility stems from its function as a tetradentate ligand, capable of forming strong complexes with di- and trivalent metal ions. This property is leveraged in numerous applications.

Industrial Applications:

-

Detergents and Cleaning Agents: NTA acts as a builder in detergents by sequestering calcium and magnesium ions, which are responsible for water hardness. This action prevents the formation of soap scum and enhances the cleaning efficiency of surfactants.[1][2] It is considered a biodegradable alternative to phosphates, which have been restricted in many regions due to their environmental impact.

-

Water Treatment: In industrial boilers and cooling water systems, NTA is used to prevent and remove scale formation by chelating mineral ions like calcium and magnesium.[1] It also finds application in wastewater treatment for the removal of heavy metals.[3]

-

Textile and Paper Industries: NTA is employed as a sequestering agent in the textile industry to prevent the interference of metal ions in dyeing and bleaching processes. In the pulp and paper industry, it helps to improve the efficiency of bleaching agents.

-

Metal Finishing and Electroplating: NTA is used in metal cleaning and plating baths to control the concentration of metal ions, ensuring a uniform and high-quality finish.[3]

Research and Analytical Applications:

-

Protein Purification (IMAC): One of the most significant laboratory applications of NTA is in Immobilized Metal Affinity Chromatography (IMAC), particularly for the purification of histidine-tagged (His-tagged) proteins. NTA is immobilized on a resin and charged with nickel (Ni²⁺) ions. The nitrogen atoms on the imidazole (B134444) rings of the histidine tag coordinate with the nickel ions, allowing for the selective capture of the target protein from a complex mixture.

-

Complexometric Titrations: NTA is used as a titrant in analytical chemistry for the quantitative determination of metal ions in solution. The formation of a stable metal-NTA complex allows for the precise measurement of the metal ion concentration.

-

Metal Ion Buffers: Due to its well-defined metal binding affinities, NTA can be used to prepare solutions with a specific, controlled concentration of free metal ions, which is crucial for studying the role of metals in biological and chemical systems.

Other Applications:

-

Agriculture: NTA is used as a chelating agent for micronutrients in fertilizers, enhancing their solubility and availability to plants.

-

Medicine: NTA has been investigated for its potential use in chelation therapy for the treatment of heavy metal poisoning.[3]

-

Environmental Remediation: NTA is explored for its use in soil washing techniques to remove heavy metal contaminants from polluted soils.[4][5]

Quantitative Data on NTA-Metal Complexation

The effectiveness of NTA as a chelating agent is quantified by the stability constants (log K) of the complexes it forms with various metal ions. A higher log K value indicates a more stable complex.

| Metal Ion | Log K₁ | Log K₂ |

| Ca²⁺ | 6.4 | - |

| Mg²⁺ | 5.5 | - |

| Fe³⁺ | 15.9 | - |

| Cu²⁺ | 13.0 | - |

| Ni²⁺ | 11.5 | - |

| Co²⁺ | 10.7 | - |

| Zn²⁺ | 10.7 | - |

| Cd²⁺ | 9.8 | - |

| Mn²⁺ | 7.4 | - |

| Pb²⁺ | 11.4 | - |

| Eu³⁺ | 11.4 | 9.9 |

| Cm³⁺ | 11.6 | 10.2 |

Note: The stability constants can vary with experimental conditions such as temperature and ionic strength. The data presented here is a compilation from various sources and should be considered as representative values.

Comparative Performance: NTA vs. EDTA

Ethylenediaminetetraacetic acid (EDTA) is another widely used chelating agent. The choice between NTA and EDTA often depends on the specific application, considering factors like binding affinity, biodegradability, and cost.

| Feature | Nitrilotriacetic Acid (NTA) | Ethylenediaminetetraacetic Acid (EDTA) |

| Chelation Value | Higher (e.g., ~154 for certain applications) | Lower (e.g., ~104 for the same applications)[2] |

| Biodegradability | Readily biodegradable | Poorly biodegradable[1] |

| Metal Binding Affinity | Generally lower than EDTA for many metals | Generally higher than NTA for many metals |

| Cost-Effectiveness | Often more cost-effective per unit of chelating capacity[1] | Can be more expensive for equivalent performance |

| Soil Remediation | Can be effective, but performance may be influenced by soil pH and ionic strength.[6] | Often shows higher and more consistent heavy metal removal from soil across a wider pH range.[6] |

Experimental Protocols

Purification of His-Tagged Proteins using Ni-NTA Affinity Chromatography

This protocol outlines the general steps for purifying a His-tagged protein from a bacterial lysate.

Materials:

-

Ni-NTA agarose (B213101) resin

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Bacterial cell pellet expressing the His-tagged protein

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Resin Equilibration: Wash the Ni-NTA resin with Lysis Buffer to equilibrate it.

-

Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

-

Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein from the resin by adding Elution Buffer. The high concentration of imidazole in the elution buffer competes with the histidine tag for binding to the nickel ions, thus releasing the protein.

-

Analysis: Analyze the eluted fractions for the presence of the purified protein using methods like SDS-PAGE and Western blotting.

Determination of NTA Concentration in Water by Complexometric Titration

This protocol provides a general outline for determining the concentration of NTA in a water sample using a standard solution of a metal ion.

Materials:

-

Water sample containing an unknown concentration of NTA

-

Standardized solution of a metal ion that forms a stable complex with NTA (e.g., copper(II) sulfate)

-

pH buffer to maintain a constant pH during the titration

-

A suitable indicator that changes color at the endpoint of the titration

Procedure:

-

Sample Preparation: Take a known volume of the water sample and add the pH buffer to adjust the pH to the optimal range for the complexation reaction.

-

Addition of Indicator: Add a few drops of the indicator to the sample solution.

-

Titration: Titrate the sample solution with the standardized metal ion solution from a burette. The metal ions will react with the NTA in the sample to form a complex.

-

Endpoint Detection: Continue the titration until the indicator changes color, signaling that all the NTA in the sample has reacted with the metal ions.

-

Calculation: Record the volume of the metal ion solution used to reach the endpoint. Use the stoichiometry of the reaction and the known concentration of the metal ion solution to calculate the concentration of NTA in the original water sample.

Visualizing NTA-Related Processes

Workflow for Ni-NTA Protein Purification

Caption: Workflow for the purification of His-tagged proteins using Ni-NTA affinity chromatography.

Mechanism of NTA in Water Softening

Caption: Logical relationship of NTA's function in water softening by chelating hardness ions.

Simplified Metal Detoxification Pathway

Caption: Simplified mechanism of NTA-mediated heavy metal detoxification.

References

- 1. shivchem.com [shivchem.com]

- 2. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Chelating Agents in Soil Remediation: A New Method for a Pragmatic Choice of the Right Chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neptjournal.com [neptjournal.com]

- 6. pure.psu.edu [pure.psu.edu]

Thermodynamic Stability of Nitrilotriacetic Acid Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetic acid (NTA), a tripodal aminopolycarboxylic acid, is a powerful chelating agent that forms stable, water-soluble complexes with a wide array of metal ions. Its ability to coordinate with di- and trivalent cations has led to its extensive use in various scientific and industrial applications, ranging from water treatment and analytical chemistry to biotechnology and pharmacology. In the realm of life sciences and drug development, NTA's metal-chelating properties are particularly significant. The formation of metal-NTA complexes plays a crucial role in applications such as the purification of His-tagged proteins, the modulation of metal ion bioavailability, and the development of metal-based therapeutic and diagnostic agents.

The thermodynamic stability of these complexes, quantified by their stability constants (log K) and other thermodynamic parameters (ΔH and ΔS), is a critical factor governing their efficacy and behavior in biological systems. A thorough understanding of these parameters is essential for optimizing existing applications and designing new technologies that leverage the unique properties of NTA.

This technical guide provides a comprehensive overview of the thermodynamic stability constants of NTA complexes with various metal ions. It includes a compilation of critically evaluated data, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Data Presentation: Thermodynamic Stability Constants of NTA Complexes

The following tables summarize the logarithm of the overall stability constants (log β) for the formation of 1:1 and 1:2 metal-NTA complexes in aqueous solution. The data are compiled from critically evaluated sources, primarily from the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) database. It is important to note that these values are typically determined under specific conditions of temperature and ionic strength.

Table 1: Stability Constants (log β) of NTA Complexes with Alkali, Alkaline Earth, and Transition Metals

| Metal Ion | log β (ML) | log β (ML₂) | Conditions (T, I) |

| Li⁺ | 2.5 | - | 25°C, 0.1 M |

| Na⁺ | 2.2 | - | 25°C, 0.1 M |

| K⁺ | 1.7 | - | 25°C, 0.1 M |

| Mg²⁺ | 5.4 | 8.2 | 25°C, 0.1 M |

| Ca²⁺ | 6.4 | 9.7 | 25°C, 0.1 M |

| Sr²⁺ | 5.0 | 8.1 | 25°C, 0.1 M |

| Ba²⁺ | 4.8 | 7.9 | 25°C, 0.1 M |

| Mn²⁺ | 7.4 | 11.2 | 25°C, 0.1 M |

| Fe²⁺ | 8.3 | - | 25°C, 0.1 M |

| Co²⁺ | 10.4 | 14.7 | 25°C, 0.1 M |

| Ni²⁺ | 11.5 | 16.5 | 25°C, 0.1 M |

| Cu²⁺ | 13.0 | 16.3 | 25°C, 0.1 M |

| Zn²⁺ | 10.7 | 15.0 | 25°C, 0.1 M |

| Cd²⁺ | 9.5 | 13.7 | 25°C, 0.1 M |

| Hg²⁺ | 14.6 | - | 25°C, 0.1 M |

| Pb²⁺ | 11.4 | 14.5 | 25°C, 0.1 M |

| Fe³⁺ | 15.9 | 24.6 | 25°C, 0.1 M |

| Cr³⁺ | ~13 | - | 25°C, 0.1 M |

Table 2: Stability Constants (log β) of NTA Complexes with Lanthanide and Actinide Ions

| Metal Ion | log β (ML) | Conditions (T, I) |

| La³⁺ | 10.4 | 25°C, 0.1 M |

| Ce³⁺ | 10.8 | 25°C, 0.1 M |

| Pr³⁺ | 11.0 | 25°C, 0.1 M |

| Nd³⁺ | 11.2 | 25°C, 0.1 M |

| Sm³⁺ | 11.4 | 25°C, 0.1 M |

| Eu³⁺ | 11.5 | 25°C, 0.1 M |

| Gd³⁺ | 11.6 | 25°C, 0.1 M |

| Tb³⁺ | 11.7 | 25°C, 0.1 M |

| Dy³⁺ | 11.8 | 25°C, 0.1 M |

| Ho³⁺ | 11.9 | 25°C, 0.1 M |

| Er³⁺ | 12.0 | 25°C, 0.1 M |

| Tm³⁺ | 12.2 | 25°C, 0.1 M |

| Yb³⁺ | 12.3 | 25°C, 0.1 M |

| Lu³⁺ | 12.4 | 25°C, 0.1 M |

| Am³⁺ | 11.1 | 25°C, 0.1 M |

| Cm³⁺ | 11.2 | 25°C, 0.1 M |

| UO₂²⁺ | 9.3 | 25°C, 0.1 M |

Experimental Protocols

The determination of thermodynamic stability constants is paramount for understanding the behavior of NTA complexes. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and NTA as a function of added standard base.

Materials and Equipment:

-

High-precision pH meter with a glass electrode

-

Constant temperature water bath or jacketed titration vessel

-

Calibrated burette or autotitrator

-

Standardized solutions of the metal salt, NTA, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH)

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

-

Solution Preparation: Prepare a solution containing known concentrations of the metal ion, NTA, and a slight excess of strong acid in a thermostatted titration vessel. The ionic strength of the solution should be maintained constant using a background electrolyte (e.g., KNO₃ or NaClO₄).

-

Titration: Bubble an inert gas through the solution to exclude atmospheric CO₂. Titrate the solution with a standardized solution of carbonate-free strong base.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring that equilibrium is reached before each reading.

-

Data Analysis: The collected data (volume of titrant vs. pH) are used to calculate the formation constants. This is typically done using specialized computer programs that fit the titration curve to a model of the equilibria present in the solution. The protonation constants of NTA must be determined separately under the same experimental conditions.

Spectrophotometry

Spectrophotometry is employed when the formation of a metal-NTA complex results in a change in the absorbance of light in the UV-visible region. Methods like the mole-ratio method and Job's method of continuous variation are commonly used.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes

-

Thermostatted cell holder

-

Stock solutions of the metal salt and NTA

Procedure (Job's Method of Continuous Variation):

-

Solution Preparation: Prepare a series of solutions where the total molar concentration of the metal ion and NTA is kept constant, but their mole fractions are varied. The pH and ionic strength of all solutions should be maintained at a constant value.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can be calculated from the absorbance data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) associated with the binding of a metal ion to NTA. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a, from which log K can be derived), stoichiometry (n), and enthalpy (ΔH). The entropy change (ΔS) can then be calculated.

Materials and Equipment:

-

Isothermal titration calorimeter

-

Syringe for titrant injection

-

Sample and reference cells

-

Degassed solutions of the metal salt and NTA in a suitable buffer

Procedure:

-

Sample Preparation: Prepare a solution of the metal ion in the sample cell and a more concentrated solution of NTA in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. Degas the solutions prior to use.

-

Titration: Place the sample cell in the calorimeter and allow it to equilibrate to the desired temperature. Perform a series of small, sequential injections of the NTA solution into the metal ion solution.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data (heat flow versus time) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of NTA to the metal ion. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (K_a, n, and ΔH).

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways involving nitrilotriacetic acid, created using the DOT language for Graphviz.

Caption: Workflow for His-tagged protein purification using Ni-NTA affinity chromatography.

Caption: Bacterial degradation pathway of nitrilotriacetic acid (NTA).

Caption: Mechanism of NTA-mediated calcium chelation in a biological fluid.

An In-depth Technical Guide to the Aqueous Solubility and pKa Values of Nitrilotriacetic Acid

This technical guide provides a comprehensive overview of the aqueous solubility and dissociation constants (pKa) of nitrilotriacetic acid (NTA). Designed for researchers, scientists, and drug development professionals, this document consolidates key physicochemical data, outlines detailed experimental protocols for their determination, and illustrates the underlying chemical principles.

Physicochemical Properties of Nitrilotriacetic Acid (NTA)

Nitrilotriacetic acid, an aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃, is a crystalline powder.[1][2][3] Its utility as a chelating agent in various industrial and laboratory applications is fundamentally governed by its behavior in aqueous solutions, specifically its solubility and acid-base dissociation.[2][4]

The solubility of NTA in water is relatively low and is influenced by temperature.[1][3] A saturated aqueous solution of the free acid form has a pH in the range of 2 to 3.[4][5] There is some variability in the reported solubility values in the literature, which are summarized below. It is important to note that the much more soluble trisodium (B8492382) salt of NTA is often used in commercial applications like detergents.[4][5]

| Solubility Value | Temperature (°C) | Additional Notes | Source(s) |

| <0.01 g/100 mL (<0.1 mg/mL) | 23 | Stated as "Insoluble" | [1][3] |

| 1.28 mg/mL (1.28 g/L) | 22.5 | pH of saturated solution is 2.3 | [2][4][6] |

| 1.5 g/L | 25 | - | [5] |

| 59.1 g/L (5.91 x 10⁴ mg/L) | 25 | This higher value may refer to a salt form or a different experimental condition. | [6] |

NTA is a triprotic acid, meaning it can donate three protons. Its state of protonation is dependent on the pH of the solution. The three acid dissociation constants (pKa₁, pKa₂, and pKa₃) correspond to the sequential loss of protons from the three carboxylic acid groups. The reported pKa values for NTA are presented below.

| pKa₁ | pKa₂ | pKa₃ | Temperature (°C) | Source(s) |

| 1.89 | 2.49 | 9.73 | Not Specified | [5] |

| 3.03 | 3.07 | 10.70 | 20 | [3] |

Speciation of NTA in Aqueous Solutions

The pKa values are critical for understanding the speciation of NTA, which refers to the distribution of its different ionic forms in a solution at a given pH. As the pH of the solution increases, NTA sequentially deprotonates. The relationship between the fully protonated form (H₃NTA) and its conjugate bases (H₂NTA⁻, HNTA²⁻, and NTA³⁻) is illustrated in the diagram below. The fully deprotonated form, NTA³⁻, is the species responsible for chelation of metal ions.[5]

Experimental Protocols

Accurate determination of solubility and pKa values is essential for research and development. The following sections detail standardized methodologies for these measurements.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves allowing a solid compound to reach equilibrium with a solvent and then measuring the concentration of the dissolved substance.[8][9]

Methodology:

-

Preparation : Add an excess amount of solid NTA to a series of flasks or vials containing a known volume of purified water or a specific aqueous buffer.[7] The excess solid ensures that a saturated solution is formed.

-

Equilibration : Seal the flasks and place them in a shaker or on a stirrer within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation : After equilibration, allow the suspensions to settle. Separate the solid and aqueous phases. This is typically achieved by centrifuging the samples at the test temperature or by filtering the suspension through a low-adsorption filter (e.g., 0.45 µm pore size).[8][11]

-

Sample Analysis : Carefully collect an aliquot of the clear supernatant.

-

Quantification : Dilute the sample if necessary and determine the concentration of dissolved NTA using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8] A calibration curve prepared with standards of known NTA concentrations is used for quantification.[9]

-

Calculation : The measured concentration of the saturated solution represents the aqueous solubility of NTA under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.[10]

Potentiometric titration is a highly accurate and standard method for pKa determination.[12] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

System Calibration : Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]

-

Sample Preparation : Prepare a solution of NTA of known concentration (e.g., 1 mM) in purified water.[13] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[13][14]

-

Inert Atmosphere : Purge the NTA solution with an inert gas, such as nitrogen, to remove dissolved carbon dioxide, which can interfere with pH measurements, particularly in alkaline regions.[13][14]

-

Titration : Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

To determine the pKa values, titrate the NTA solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments.

-

-

Data Collection : After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process until the pH has passed through all expected equivalence points and well into the excess base region (e.g., up to pH 12).[13]

-

Data Analysis : Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the inflection points of this curve. Specifically, the pH at the half-equivalence point for each proton dissociation corresponds to its pKa value.[15] Perform at least three replicate titrations to ensure the reliability of the results.[13]

References

- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 2. NITRILOTRIACETIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Nitrilotriacetic acid | 139-13-9 [chemicalbook.com]

- 4. canada.ca [canada.ca]

- 5. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling, and Disposal of Nitrilotriacetic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Nitrilotriacetic acid (NTA), a powerful chelating agent, is a valuable tool in various laboratory applications, including as a detergent builder and in the purification of proteins. However, its potential health hazards necessitate a thorough understanding and strict adherence to safety, handling, and disposal protocols. This technical guide provides an in-depth overview of these protocols to ensure the safe and responsible use of NTA in a laboratory setting.

Hazard Identification and Classification

Nitrilotriacetic acid is classified as a hazardous substance with the potential for significant health effects. It is crucial to be aware of these hazards before handling the compound.

Primary Hazards:

-

Carcinogenicity: NTA is suspected of causing cancer.[1][2][3] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[4][5][6] Studies in experimental animals have shown that oral exposure to NTA can lead to tumors in the urinary tract, including the kidney, ureter, and bladder.[3][5][6]

-

Acute Toxicity: NTA is harmful if swallowed.[1][7] Ingestion can cause irritation to the gastrointestinal tract.

-

Skin and Eye Irritation: Direct contact with NTA can cause serious eye irritation and skin irritation.[1][2][7]

-

Respiratory Tract Irritation: Inhalation of NTA dust can irritate the respiratory system.[1]

Quantitative Data

The following tables summarize key quantitative data for Nitrilotriacetic Acid.

Table 1: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | >6400 mg/kg | Rat | Oral | [8] |

| LD50 (Oral) | ~2 g/kg bw (trisodium salt, monohydrate) | Rodents | Oral | [9] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H9NO6 | [4] |

| Molecular Weight | 191.14 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Odor | Odorless | [10] |

| Melting Point | Decomposes at 242 °C | [11] |

| Solubility | Slightly soluble in water | [11] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls

-

Ventilation: All work with NTA, especially when handling the powder form, should be conducted in a well-ventilated area.[7][8][11] The use of a chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[8]

-

Enclosed Operations: Whenever possible, use enclosed systems for transferring NTA to minimize the generation of dust.[12]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[8]

-

Skin Protection:

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator should be used.[12]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of Nitrilotriacetic Acid

-

Preparation: Work within a chemical fume hood.[8] Assemble all necessary materials: NTA powder, distilled or deionized water, a beaker or flask of appropriate size, a magnetic stir bar, and a stir plate.

-

Don PPE: Wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[7][8][13]

-

Weighing: Carefully weigh the required amount of NTA powder using a calibrated balance. Avoid creating dust.

-

Dissolving:

-

Add the magnetic stir bar to the beaker/flask containing the desired volume of water.

-

Place the beaker/flask on the stir plate and begin stirring.

-

Slowly add the weighed NTA powder to the vortex of the stirring water.

-

NTA has low water solubility, so it may be necessary to adjust the pH to aid dissolution.[14] Slowly add a dilute solution of sodium hydroxide (B78521) (NaOH) dropwise while monitoring the pH until the NTA dissolves. Aim for a pH that is appropriate for your experimental needs.

-

-

Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed container. Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Protocol for Decontamination of Laboratory Surfaces and Glassware

-

Preparation: Ensure you are wearing the appropriate PPE, including gloves and eye protection.[8]

-

Initial Cleaning: For glassware, remove any bulk NTA residue by rinsing with water. For surfaces, wipe down with a damp cloth or paper towel to remove any visible powder.

-

Decontamination Solution: Prepare a mild detergent solution.

-

Decontamination:

-

Glassware: Submerge the glassware in the detergent solution and scrub thoroughly with a brush. Rinse with copious amounts of tap water, followed by a final rinse with distilled or deionized water.

-

Surfaces: Wipe the contaminated surface with the detergent solution, ensuring the entire area is covered. Follow with a wipe-down with a clean, damp cloth to remove any detergent residue.

-

-

Drying: Allow glassware and surfaces to air dry completely.

-

Waste Disposal: Dispose of all contaminated cleaning materials (e.g., paper towels, gloves) as hazardous waste in a properly labeled container.[12]

Spill and Emergency Procedures

Spill Response

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[12]

-

Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

-

Don PPE: Before attempting to clean a small spill, don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.[12]

-

Containment and Cleanup:

-

Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent the dust from becoming airborne.[15] Carefully scoop the material into a labeled hazardous waste container.[12] Avoid dry sweeping.

-

Liquid Spills: Use an absorbent material to dike and absorb the spill.[15] Work from the outside of the spill inwards. Place the used absorbent material into a labeled hazardous waste container.

-

-

Decontamination: Decontaminate the spill area using the protocol described in Section 4.2.

-

Reporting: Report the spill to your supervisor and your institution's environmental health and safety department.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[8] Seek immediate medical attention.

Disposal Protocols

All NTA waste, including unused product, contaminated materials, and spill cleanup residue, must be disposed of as hazardous waste.

-

Waste Collection: Collect all NTA waste in a clearly labeled, sealed, and compatible container.[12]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Nitrilotriacetic Acid".

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[12] Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of NTA down the drain or in the regular trash.

Mechanism of Toxicity

The carcinogenicity of NTA is believed to be linked to its chelating properties. In the urinary tract, high concentrations of NTA can disrupt the homeostasis of essential divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺). This disruption can lead to cytotoxicity, chronic cell injury, and regenerative cell proliferation, which in turn may increase the risk of tumor development.[5][6][16][17]

By understanding the hazards associated with Nitrilotriacetic Acid and diligently following the safety, handling, and disposal protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for NTA before beginning any work.

References

- 1. Page loading... [guidechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Nitrilotriacetic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Nitrilotriacetic Acid and its Salts (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 7. trc-corp.com [trc-corp.com]

- 8. fishersci.com [fishersci.com]

- 9. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. nj.gov [nj.gov]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. nitrilotriacetic acid prep. protocol [bio.net]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. Nitrilotriacetic acid and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A review of the environmental and mammalian toxicology of nitrilotriacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation Pathways of Nitrilotriacetic Acid in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrilotriacetic acid (NTA), a widely used chelating agent, undergoes effective biodegradation in the environment through distinct aerobic and anaerobic pathways. This guide provides a comprehensive technical overview of these degradation routes, detailing the key microorganisms, enzymes, metabolic intermediates, and influencing environmental factors. It includes structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the metabolic pathways and experimental workflows to support research and development in this field. Understanding the biodegradation of NTA is crucial for assessing its environmental fate and for the development of bioremediation strategies.

Introduction

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that has been extensively used as a chelating agent in various industrial applications, including detergents, water treatment, and textile processing.[1] Its ability to form stable complexes with metal ions makes it effective but also raises environmental concerns regarding metal mobilization.[2] Fortunately, NTA is readily biodegradable by a diverse range of microorganisms under both aerobic and anaerobic conditions, mitigating its environmental persistence.[2] This document provides a detailed technical examination of the microbial degradation pathways of NTA.

Aerobic Biodegradation Pathway

Aerobic degradation of NTA is a well-studied process initiated by the enzymatic cleavage of the N-C bond. This pathway is primarily carried out by Gram-negative bacteria.

Key Microorganisms

Several bacterial genera have been identified as capable of utilizing NTA as a sole source of carbon and nitrogen under aerobic conditions. These include:

Enzymatic Pathway

The aerobic degradation of NTA proceeds through a series of enzymatic reactions, with the initial and key step being the oxidative cleavage of an N-CH₂COOH bond.

-

NTA Oxidation: The pathway is initiated by Nitrilotriacetic Acid Monooxygenase (NTA-MO) , a two-component enzyme.[2][6]

-

Component A (NtaA): The monooxygenase component that hydroxylates NTA.[4]

-

Component B (NtaB): An NADH:FMN oxidoreductase that supplies the reduced flavin mononucleotide (FMNH₂) required by NtaA.[2][7] The overall reaction is: NTA + NADH + H⁺ + O₂ → Iminodiacetate (B1231623) (IDA) + Glyoxylate (B1226380) + NAD⁺ + H₂O[5]

-

-

IDA Oxidation: Iminodiacetate (IDA) is further degraded to glycine (B1666218) and glyoxylate. This step can also be catalyzed by NTA monooxygenase in some organisms.[8] IDA + NADH + H⁺ + O₂ → Glycine + Glyoxylate + NAD⁺ + H₂O

-

Metabolism of Glycine and Glyoxylate: Glycine and glyoxylate are common metabolic intermediates that enter central metabolic pathways. For example, glyoxylate can be converted to glycerate.[5]

Visualization of the Aerobic Pathway

Anaerobic Biodegradation Pathway

Under anoxic conditions, particularly in the presence of nitrate (B79036) as an electron acceptor, NTA can also be effectively degraded.

Key Microorganisms

A key group of bacteria capable of anaerobic NTA degradation are denitrifying bacteria. A notable example is a Gram-negative bacterium belonging to the gamma-subclass of Proteobacteria, which can utilize NTA as a sole carbon, nitrogen, and energy source with nitrate as the terminal electron acceptor.[9]

Enzymatic Pathway

The anaerobic degradation of NTA starts with a dehydrogenase enzyme complex.

-